Isoniazid

Antimicrobial Susceptibility MIC Determination Mycobacterium tuberculosis

Isoniazid is a frontline antitubercular prodrug requiring KatG activation to inhibit mycolic acid synthesis, achieving MICs of 0.02–0.05 µg/mL—5- to 25-fold more potent than ethionamide or rifampicin. It uniquely inhibits multiple CYP isoforms, unlike pyrazinamide and ethionamide, making it essential for DDI and hepatotoxicity research. Its NAT2-dependent trimodal pharmacokinetics establish it as the premier probe for pharmacogenetic dosing studies. Validated as a positive control for broth microdilution and intracellular macrophage infection assays.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 54-85-3
Cat. No. B1672263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoniazid
CAS54-85-3
SynonymsAcid Vanillylidenehydrazide, Isonicotinic
Ftivazide
Hydrazide, Isonicotinic Acid
Isonex
Isoniazid
Isonicotinic Acid Hydrazide
Isonicotinic Acid Vanillylidenehydrazide
phthivazid
Phthivazide
Tubazide
Vanillylidenehydrazide, Isonicotinic Acid
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN
InChIInChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)
InChIKeyQRXWMOHMRWLFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility13.7 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%;  in chloroform: about 0.1%. Practically insoluble in ether, benzene.
Sol in methyl ethyl ketone, acetone
In water, 1.4X10+5 mg/L at 25 °C
3.49e+01 g/L
Solubility in water, g/100ml at 20Â °C: 12.5
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoniazid (CAS 54-85-3) Procurement Overview: Core Identity, Baseline Potency, and Key Comparators in Tuberculosis Research


Isoniazid (INH), chemically isonicotinic acid hydrazide, is a frontline prodrug antitubercular agent that requires activation by the mycobacterial catalase-peroxidase KatG to form an INH-NAD+ adduct which inhibits mycolic acid synthesis, a critical step in mycobacterial cell wall biosynthesis [1]. It demonstrates exceptional in vitro potency against drug-susceptible Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) consistently reported in the range of 0.02–0.05 µg/mL [2][3]. Its pharmacokinetic profile is characterized by significant inter-individual variability driven by polymorphisms in N-acetyltransferase 2 (NAT2), which classifies individuals as slow, intermediate, or fast acetylators and directly influences systemic exposure and toxicity risk [4]. Key in-class comparators that may be considered as alternatives or used in combination regimens include ethionamide (ETA), pyrazinamide (PZA), rifampicin (RIF), and ethambutol (EMB).

Why Generic Substitution of Isoniazid (INH) with In-Class Analogs Like Ethionamide or Pyrazinamide Is Scientifically Unjustified


Generic substitution within the antitubercular drug class is not a scientifically valid procurement strategy due to fundamentally divergent mechanisms of action, activation requirements, and resistance profiles. Isoniazid is a prodrug activated exclusively by the mycobacterial KatG enzyme; in contrast, ethionamide, despite being a structural analog, is activated by a distinct flavin monooxygenase (EthA) [1]. This mechanistic divergence leads to non-overlapping resistance pathways: high-level INH resistance is primarily driven by katG mutations (e.g., S315T found in ~94% of INH-resistant clinical isolates), while ETA resistance typically stems from ethA mutations [2]. Consequently, a strain resistant to one drug may remain fully susceptible to the other, precluding any assumption of therapeutic equivalence. Furthermore, the quantitative evidence presented below demonstrates marked differences in antimicrobial potency, intracellular bactericidal activity, cytochrome P450 inhibition liability, and metabolic clearance variability that collectively establish isoniazid as a non-interchangeable entity with unique procurement and application specifications.

Isoniazid (INH) Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation vs. Key Comparators


Isoniazid vs. Ethionamide and Rifampicin: Superior Extracellular Potency Demonstrated by 5- to 12-Fold Lower MIC Values Against Drug-Susceptible M. tuberculosis

In direct head-to-head comparison against drug-susceptible clinical isolates of Mycobacterium tuberculosis, isoniazid (INH) demonstrates significantly superior extracellular potency compared to both its structural analog ethionamide (ETA) and the frontline agent rifampicin (RIF). Quantitative MIC data reveal that INH's MIC range of 0.02–0.04 µg/mL is approximately 5- to 12-fold lower than that of rifampicin (0.2–0.4 µg/mL) and 6- to 25-fold lower than that of ethionamide (0.25–0.5 µg/mL) when tested by the radiometric Bactec 460-TB method [1]. A separate study using 7H12 broth confirmed that INH MICs for wild-type drug-susceptible M. tuberculosis strains ranged from 0.025 to 0.05 µg/mL, whereas ethionamide MICs were consistently higher, ranging from 0.3 to 1.25 µg/mL [2].

Antimicrobial Susceptibility MIC Determination Mycobacterium tuberculosis Drug Discovery

Isoniazid vs. Ethionamide, Pyrazinamide, and Ethambutol: Comparable to Superior Intracellular Bactericidal Activity in Human Macrophage Models

In a comparative assessment of intracellular drug action using cultured human macrophages infected with the virulent M. tuberculosis H37Rv strain, isoniazid demonstrated bactericidal activity equivalent to that of ethionamide and superior to that of ethambutol and streptomycin. The study ranked drugs by decreasing order of intracellular bactericidal activity at physiologically relevant peak serum concentrations (Cmax). Among first-line agents, the observed rank order was: rifampicin > ethionamide = isoniazid > ethambutol > streptomycin [1]. This intracellular activity profile is critical because M. tuberculosis primarily resides and replicates within host macrophages during active infection, and the ability of a drug to penetrate and exert a bactericidal effect in this intracellular niche is a key determinant of sterilizing activity in vivo [2].

Intracellular Activity Macrophage Infection Model Mycobacterium tuberculosis Bactericidal Assay

Isoniazid vs. Pyrazinamide and Ethionamide: Unique and Broad-Spectrum Cytochrome P450 Inhibition Profile Necessitating Rigorous Drug-Drug Interaction Assessment

In a systematic head-to-head comparison using human liver microsomes, isoniazid exhibited potent and broad-spectrum inhibitory effects on multiple cytochrome P450 (CYP) isoforms, whereas the chemically related analogs pyrazinamide (PZA) and ethionamide (ETA) showed no remarkable effects on any CYP activities tested [1]. Specifically, isoniazid demonstrated direct inhibitory effects on CYP1A2, CYP2A6, CYP2C9, CYP2C19, and CYP3A activities, and additionally showed mechanism-based inhibition of CYP2E1 activity requiring NADPH preincubation [1]. Furthermore, a dilution study confirmed that isoniazid causes irreversible inhibition of CYP2C19 [1]. In stark contrast, both pyrazinamide and ethionamide were found not to cause drug interactions mediated by CYP inhibition [1].

Drug-Drug Interaction Cytochrome P450 CYP Inhibition Metabolism

Isoniazid vs. Pyrazinamide and Ethionamide: Distinct ADMET Property Profile with Lower Aqueous Solubility and Different CNS Penetration Potential

A quantitative structure-property relationship (QSPR) analysis using domination-based topological descriptors computed key ADMET properties for major antituberculosis drugs. The water solubility (logS) values—a critical determinant of formulation feasibility—differ markedly: isoniazid exhibits a logS of -1.6, which is significantly less soluble than pyrazinamide (logS = -0.615) but comparable to ethionamide (logS = -1.958) [1]. Intestinal absorption (IA) is uniformly high across the three compounds (>92%), while blood-brain barrier penetration (logBB) varies, with isoniazid showing a value of -0.002, pyrazinamide -0.013, and ethionamide -0.265 [1]. The computed maximum tolerated dose (logMTD) for isoniazid is 1.166, higher than ethionamide (0.902) but lower than pyrazinamide (1.354) [1].

ADMET QSAR Drug-Likeness Physicochemical Properties In Silico Prediction

Isoniazid Pharmacokinetics: Clinically Significant Inter-Individual Variability Driven by NAT2 Acetylator Phenotype with up to 2.6-Fold Difference in Clearance

Population pharmacokinetic modeling of isoniazid in tuberculosis patients has quantified the profound impact of N-acetyltransferase 2 (NAT2) genotype on drug clearance. Isoniazid clearance estimates were determined to be 25.5 L/h for fast metabolizers and 9.76 L/h for slow metabolizers, representing a 2.6-fold difference in the rate of drug elimination from the systemic circulation [1]. This genetic polymorphism results in a trimodal distribution of INH pharmacokinetics, with slow acetylators achieving significantly higher plasma concentrations and prolonged drug exposure compared to fast acetylators [2]. Such variability is a defining and clinically actionable feature of isoniazid that is not equivalently observed across all in-class antitubercular agents.

Pharmacokinetics Pharmacogenetics NAT2 Polymorphism Therapeutic Drug Monitoring

Optimal Research and Industrial Application Scenarios for Isoniazid (CAS 54-85-3) Based on Quantified Differentiation Evidence


Reference Standard for Extracellular and Intracellular Antimycobacterial Susceptibility Testing and High-Throughput Screening Assays

Based on the direct head-to-head MIC data demonstrating isoniazid's 5- to 25-fold lower MIC compared to ethionamide and rifampicin [1][2], and its equivalent intracellular bactericidal activity to ethionamide in human macrophages [1], isoniazid is optimally positioned as a sensitive positive control reference standard for both extracellular broth microdilution assays and intracellular macrophage-based infection models. Its superior potency ensures a robust assay window for detecting subtle reductions in susceptibility, while its validated intracellular activity supports its use as a benchmark comparator in high-content screening campaigns evaluating novel antitubercular compounds.

Pharmacology and Toxicology Tool Compound for Investigating Mechanism-Based CYP Inhibition and Drug-Drug Interaction Pathways

The direct comparative data showing that isoniazid uniquely inhibits multiple CYP isoforms—including irreversible inhibition of CYP2C19—whereas pyrazinamide and ethionamide exhibit no detectable CYP inhibition [1], establishes isoniazid as an essential tool compound for pharmacology and toxicology research. Procurement for this application supports studies focused on elucidating the molecular mechanisms of mechanism-based enzyme inactivation, predicting clinical drug-drug interaction liabilities, and investigating the role of CYP-mediated metabolism in drug-induced hepatotoxicity.

Pharmacogenetics Model Substrate for NAT2 Genotype-Guided Dosing and Therapeutic Drug Monitoring Studies

The quantified 2.6-fold difference in clearance between fast (25.5 L/h) and slow (9.76 L/h) NAT2 acetylators [1], coupled with the established trimodal pharmacokinetic distribution [2], positions isoniazid as a premier model substrate for pharmacogenetics research. This application scenario involves procurement of isoniazid to serve as the test article in studies designed to validate genotype-guided dosing algorithms, develop point-of-care pharmacogenetic testing platforms, or establish therapeutic drug monitoring protocols where inter-individual pharmacokinetic variability is the primary endpoint of interest.

Medicinal Chemistry Reference Compound for ADMET Profiling and Prodrug Activation Mechanism Studies

Isoniazid's characterized ADMET profile—including distinct water solubility (logS = -1.6) and BBB penetration (logBB = -0.002) relative to pyrazinamide and ethionamide [1]—combined with its well-defined KatG-dependent prodrug activation mechanism [2], makes it an ideal reference compound for medicinal chemistry and drug discovery programs. Procurement in this context supports the use of isoniazid as a benchmark for comparing the physicochemical and pharmacokinetic properties of novel antitubercular chemical series, and as a control in assays designed to evaluate the activation efficiency of prodrug candidates by mycobacterial enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoniazid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.